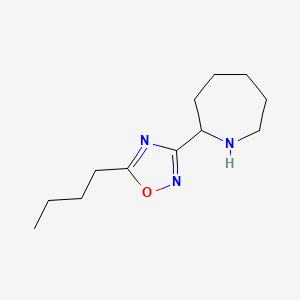
3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol es un compuesto heterocíclico que ha generado interés en diversos campos de investigación científica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de derivados de azepano con hidrazidas sustituidas con butilo en presencia de agentes oxidantes. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de 3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se optimizan para el rendimiento y la pureza. También se puede explorar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de aminas.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios oxadiazoles sustituidos, aminas y otros derivados heterocíclicos.
Aplicaciones Científicas De Investigación
3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como agente antiinflamatorio y anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Azepan-2-il-quinolina
- 6-Azepan-2-il-quinolina
- 3-Azepan-2-il-quinolina monoacetato
Singularidad
3-(Azepan-2-il)-5-butil-1,2,4-oxadiazol se destaca por su combinación única de un anillo de azepano y un anillo de oxadiazol, que confiere propiedades químicas distintas y aplicaciones potenciales. En comparación con compuestos similares, ofrece un conjunto diferente de perfiles de reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para diversos fines de investigación e industriales.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-(azepan-2-yl)-5-butyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-2-3-8-11-14-12(15-16-11)10-7-5-4-6-9-13-10/h10,13H,2-9H2,1H3 |
Clave InChI |
QROFVICBVYCACP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=NO1)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

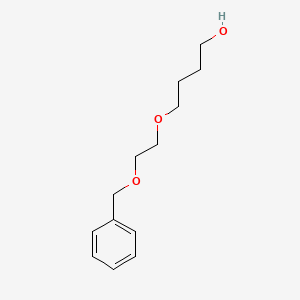
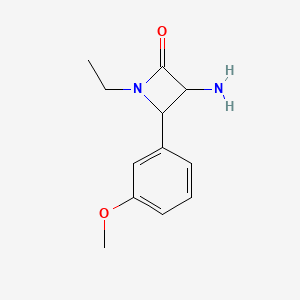
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
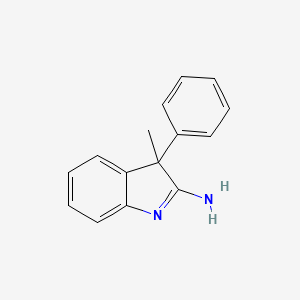
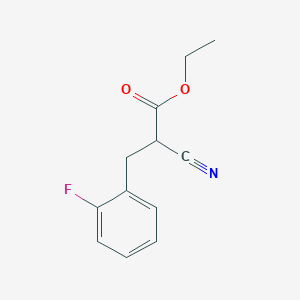

![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

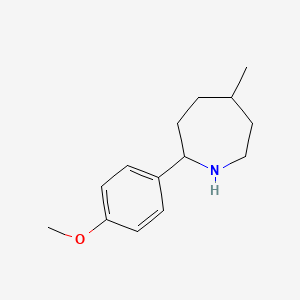
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
